N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide is an organic compound that features a bifuran moiety linked to a butanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide typically involves the reaction of 2,2’-bifuran with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction between 2,2’-bifuran and 3,3-dimethylbutanoyl chloride in the presence of a suitable base .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the bifuran ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Functionalized bifuran derivatives.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A versatile furanic building block used in polymer synthesis.
Dimethyl 2,2’-bifuran-5,5’-dicarboxylate: Used in the production of high-performance bioplastics.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide is unique due to its specific combination of a bifuran moiety with a butanamide structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)9-14(17)16-10-11-6-7-13(19-11)12-5-4-8-18-12/h4-8H,9-10H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZNUNRAJGIEOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=CC=C(O1)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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